5-Amino-4-chloro-2-propylpyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
5-amino-4-chloro-2-propylpyridazin-3-one |
InChI |
InChI=1S/C7H10ClN3O/c1-2-3-11-7(12)6(8)5(9)4-10-11/h4H,2-3,9H2,1H3 |
InChI Key |
BYOPAMVZCRXVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-propylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of 4-chloro-3-oxobutanoic acid with hydrazine derivatives, followed by chlorination and subsequent amination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have identified 5-amino-4-chloro-2-propylpyridazin-3(2H)-one as a potential scaffold for developing new anticancer agents. It has been noted for its ability to inhibit fatty acid binding protein 4 (FABP4), which is implicated in cancer progression and metastasis. In ligand growing experiments, derivatives of this compound demonstrated significant inhibitory activity against FABP4, with some compounds achieving IC50 values lower than established standards like arachidonic acid .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It acts as a metabolite of chloridazone, a herbicide that has shown effectiveness against various pathogens. The structural features of this compound contribute to its bacteriostatic effects, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
2.1 Herbicide Metabolite
As a metabolite of chloridazone, this compound plays a role in the environmental impact assessment of herbicides. Understanding its behavior in soil and water systems is crucial for evaluating the safety and efficacy of chloridazone as an agricultural chemical .
2.2 Development of New Herbicides
Research into the synthesis of derivatives based on this compound aims to enhance herbicidal activity while minimizing environmental impact. The modifications to its structure can lead to improved selectivity and efficacy against target weeds, providing a pathway for sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Example: 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h)
- Core Structure: Pyridazinone (identical to the target compound).
- Substituents: Position 2: Varied alkyl/aryl groups (e.g., methyl, benzyl). Position 5: Chlorine (vs. amino in the target compound). Position 6: Phenyl group (absent in the target compound).
- Synthesis : Alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides under basic conditions (K₂CO₃, acetone).
- Key Differences: The 5-amino group in the target compound may enhance solubility and hydrogen-bonding interactions compared to 5-chloro analogues.
Phthalazinone Derivatives
Example: 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one
- Core Structure: Phthalazinone (pyridazinone fused with a benzene ring).
- Substituents :
- Position 2: Propynyl group (vs. propyl in the target compound).
- Position 4: 4-Methylphenyl group.
- Physicochemical Properties :
- Exhibits π-π stacking interactions (3.6990 Å between aromatic centers) and C–H⋯O hydrogen bonding in crystal packing.
- Key Differences: The fused benzene ring increases molecular rigidity and planarity, altering solubility and bioavailability compared to non-fused pyridazinones.
Pyrazolo-Pyrimidinone Derivatives
Example: Chlorodenafil
- Core Structure: Pyrazolo[4,3-d]pyrimidinone (fused pyrazole-pyrimidine system).
- Substituents :
- Position 3: Propyl group (shared with the target compound).
- Position 5: 2-Chloroacetylphenyl group.
- Applications : Presumed phosphodiesterase (PDE) inhibitor based on structural similarity to sildenafil analogues.
- Key Differences: The fused pyrazole-pyrimidine system offers distinct electronic properties and binding affinities compared to pyridazinones.
Pyrazolone Derivatives
Example: 1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
- Core Structure : Pyrazolone (five-membered ring with two adjacent nitrogens).
- Substituents :
- Position 1: 4-Chlorophenyl group.
- Position 3: Propyl group.
- Key Differences: The five-membered ring introduces greater ring strain and reduced aromatic stability compared to six-membered pyridazinones.
Data Tables
Table 2: Key Physicochemical Properties
*Estimated based on substituents.
Biological Activity
5-Amino-4-chloro-2-propylpyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino group at position 5
- Chloro substituent at position 4
- Propyl group at position 2
These modifications influence its biological activity and interaction with various biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyridazinone derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: COX Inhibition Potency of Pyridazinone Derivatives
The exact IC50 value for this compound remains to be determined (TBD), but preliminary results suggest that it may exhibit significant COX inhibition similar to established anti-inflammatory drugs.
The mechanism by which this compound exerts its anti-inflammatory effects involves the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. Studies indicate that compounds with similar structures can selectively inhibit COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.
Case Studies and Research Findings
- In Vivo Studies : In a carrageenan-induced paw edema model, derivatives of pyridazinones showed significant reduction in inflammation compared to control groups. The effective doses (ED50) were comparable to indomethacin, a well-known anti-inflammatory agent .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to COX enzymes is influenced by its structural features. The presence of the chloro and amino groups enhances interaction with the active site of the enzyme .
- Selectivity Index : Preliminary SAR studies indicate that modifications at the propyl group can enhance selectivity towards COX-2, offering a pathway for developing more targeted anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
